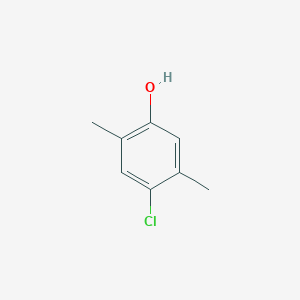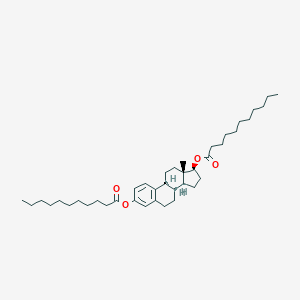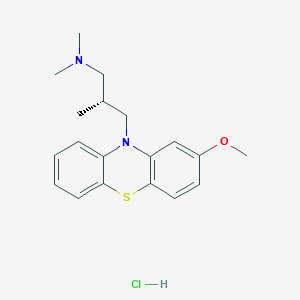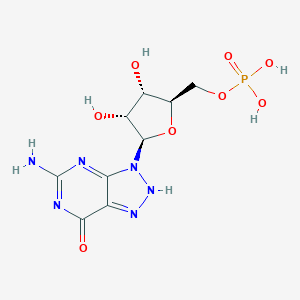
4-Chloro-2,5-xylenol
Übersicht
Beschreibung
4-Chloro-2,5-xylenol, also known as 4-chloro-3,5-dimethylphenol, is a member of the class of phenols. It is bactericidal against most Gram-positive bacteria but less effective against Staphylococci and Gram-negative bacteria, and often inactive against Pseudomonas species .
Synthesis Analysis
The synthesis of 4-Chloro-2,5-xylenol involves the reaction of 2,5-xylenol with sulfuryl chloride in dichloromethane, maintaining the temperature at 5-15° C . The crude solids are then slurried with a minimum amount of hexanes, filtered, and suction-dried to give the product .Molecular Structure Analysis
The molecular formula of 4-Chloro-2,5-xylenol is C8H9ClO . Its average mass is 156.609 Da and its monoisotopic mass is 156.034195 Da .Chemical Reactions Analysis
The hydroxyl -OH groups of the 4-Chloro-2,5-xylenol molecule bind to certain proteins on the cell membrane of bacteria, disrupting the membrane and allowing the contents of the bacterial cell to leak out .Physical And Chemical Properties Analysis
4-Chloro-2,5-xylenol has a density of 1.2±0.1 g/cm3, a boiling point of 245.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 42.7±0.3 cm3, and it has a polar surface area of 20 Å2 .Wissenschaftliche Forschungsanwendungen
Antiseptic and Disinfectant
4-Chloro-2,5-xylenol is an antiseptic and disinfectant agent used for skin disinfection and surgical instruments . It disrupts the cell wall of Gram-positive bacteria due to its phenolic nature .
Household Applications
This compound is found in antibacterial soaps, wound-cleansing applications, and household antiseptics . It is commonly used in households for disinfection and sanitation .
Medical Applications
Formulations containing 4-Chloro-2,5-xylenol are used in hospitals as antiseptics, disinfectants, and sanitizers . It is also used as an antiseptic hand cleaner .
Brand Name Products
4-Chloro-2,5-xylenol is used in a number of formulations and under a number of brand names, most notably Dettol .
Essential Medicine
The World Health Organization lists a 4.8% solution of 4-Chloro-2,5-xylenol as an essential medicine . When diluted, this preparation is used as an antiseptic and disinfectant, and for skin disinfection .
Control of Microorganisms
4-Chloro-2,5-xylenol is a broad-spectrum antimicrobial chemical compound used to control bacteria, algae, fungi, and viruses .
Industrial Applications
It is currently used for control of microorganisms in adhesive and sealant products, construction products, lubricant and grease products, paint and coating products, plastic and polymer products .
Analytical Applications
4-Chloro-2,5-xylenol is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2,5-xylenol is Gram-positive bacteria . It disrupts the cell wall of these bacteria due to its phenolic nature .
Mode of Action
4-Chloro-2,5-xylenol works by disrupting the cell wall and stopping the function of enzymes . This disruption inhibits the growth and multiplication of the bacteria, leading to their eventual death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the bacterial cell wall . This interference disrupts essential processes for the bacteria’s survival and reproduction .
Pharmacokinetics
It is known that the compound has low systemic toxicity .
Result of Action
The result of 4-Chloro-2,5-xylenol’s action is the effective killing of Gram-positive bacteria . By disrupting the cell wall and inhibiting enzyme function, the compound prevents the bacteria from growing and multiplying, leading to their death .
Safety and Hazards
Zukünftige Richtungen
4-Chloro-2,5-xylenol is an antimicrobial used to treat cuts, bites, stings, abrasions, and is used as an antiseptic hand cleaner . It is found in antibacterial soaps, wound-cleansing applications, and household antiseptics . Its use has been increasing due to the removal of hexachlorophene and later triclosan and others from world markets .
Eigenschaften
IUPAC Name |
4-chloro-2,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRJLQJSFOSVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150024 | |
| Record name | 4-Chloro-2,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-xylenol | |
CAS RN |
1124-06-7 | |
| Record name | 4-Chloro-2,5-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,5-xylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,5-xylenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2,5-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,5-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Chloro-2,5-xylenol react with p-benzoquinone di-imine?
A1: The research paper highlights that the reaction between 4-Chloro-2,5-xylenol and p-benzoquinone di-imine involves a two-step process. [] First, there is an initial, rate-controlling coupling reaction occurring at the 4-position of the 4-Chloro-2,5-xylenol molecule. [] This is followed by a rapid elimination of hydrogen chloride. [] This reaction mechanism suggests that the presence of the chlorine atom in 4-Chloro-2,5-xylenol plays a crucial role in this specific interaction with p-benzoquinone di-imine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)










